molecular formula C16H16Cl2S2 B3032815 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene CAS No. 5409-96-1

1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene

Cat. No.: B3032815
CAS No.: 5409-96-1
M. Wt: 343.3 g/mol
InChI Key: BQIXZVKTIWEDJR-UHFFFAOYSA-N
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Description

1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene is an organic compound with the molecular formula C16H16Cl2S2. This compound features a benzene ring substituted with a chlorine atom and a butyl chain that is further substituted with a sulfanyl group and a 4-chlorophenyl group. It is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 4-[(4-chlorophenyl)sulfanyl]butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the sulfanyl groups to thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or aniline in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or dechlorinated products.

Scientific Research Applications

1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential use in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to various biological effects. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(4-chlorophenoxy)benzene: Similar structure but with an ether linkage instead of a sulfanyl group.

    Bis(4-chlorophenyl) sulfide: Contains two 4-chlorophenyl groups linked by a sulfide bond.

    S-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate: Features a sulfonothioate group instead of a sulfanyl group.

Uniqueness

1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-chloro-4-[4-(4-chlorophenyl)sulfanylbutylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2S2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIXZVKTIWEDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCCSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968956
Record name 1,1'-(Butane-1,4-diyldisulfanediyl)bis(4-chlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-96-1
Record name NSC12552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Butane-1,4-diyldisulfanediyl)bis(4-chlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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